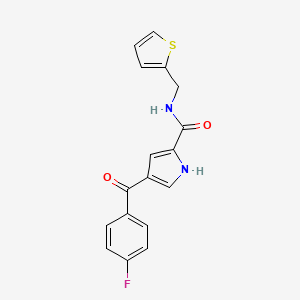![molecular formula C16H15N3O4S B2390609 4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid CAS No. 1389553-66-5](/img/structure/B2390609.png)
4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid, also known as ESI or indazole sulfamide, is a compound that has been extensively studied in the scientific community due to its potential biological and pharmaceutical applications. It is a derivative of 4-carboxybenzenesulfonamide, a sulfonamide derivative of benzoic acid .
Synthesis Analysis
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . Numerous methods have been developed to construct these heterocycles with better biological activities .Molecular Structure Analysis
The molecular weight of 4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid is 345.37. The structure of this compound includes a bicyclic ring structure made up of a pyrazole ring and a benzene ring .Chemical Reactions Analysis
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . The compound has been shown to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid can be found in various databases such as PubChem .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indazole derivatives have shown promising antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . Therefore, “4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid” could potentially be explored for its antiviral properties.
Anti-inflammatory Activity
Indazole-based compounds have been found to possess anti-inflammatory properties . For example, 2,3-disubstituted tetrahydro-2H-indazoles showed significant anti-inflammatory potential . This suggests that our compound of interest could also exhibit anti-inflammatory activity.
Anticancer Activity
Indazole derivatives have been reported to exhibit anticancer activity . For instance, a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides were synthesized and evaluated for their in vitro antineoplastic activity against 60 clinically isolated human cancer cell lines . This indicates a potential application of “4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid” in cancer treatment.
Antimicrobial Activity
Indazole compounds have shown antimicrobial activity . This suggests that “4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid” could be investigated for its potential antimicrobial properties.
Antidiabetic Activity
Indazole derivatives have been found to possess antidiabetic properties . This opens up the possibility of “4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid” being used in the treatment of diabetes.
Antimalarial Activity
Indazole-based compounds have demonstrated antimalarial activity . This suggests that “4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid” could potentially be explored for its antimalarial properties.
Wirkmechanismus
Indazole-containing compounds, including 4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid, have been found to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . For example, compound 5 showed significant inhibition against c-Kit, FGFR1, FLT3, FYN, LCK, LYN, PDGFR β, RET, VEGFR2, and YES kinases with (83.9–99.3% inhibition) .
Zukünftige Richtungen
Given the wide range of pharmacological activities exhibited by indazole-containing compounds, there is considerable interest in the development of new synthetic methods and the discovery of novel derivatives with improved biological activities . Future research may focus on exploring the therapeutic potential of these compounds in various disease models.
Eigenschaften
IUPAC Name |
4-ethyl-3-(1H-indazol-4-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-2-10-6-7-11(16(20)21)8-15(10)24(22,23)19-14-5-3-4-13-12(14)9-17-18-13/h3-9,19H,2H2,1H3,(H,17,18)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAZIYIQAIENIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC3=C2C=NN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]acetamide](/img/structure/B2390530.png)



![6-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2390534.png)
![1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole](/img/structure/B2390536.png)
![4-(2-ethoxybenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2390537.png)
![2-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2390538.png)
![1,3-Dihydrobenzo[c]isothiazole-6-carboxylic acid 2,2-dioxide](/img/structure/B2390541.png)
![2,8,10-Trimethyl-4-(4-phenylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2390542.png)



